1-([2,4'-Bipyridin]-5-yl)-3-(thiophen-2-ylmethyl)urea
Description
1-([2,4’-Bipyridin]-5-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a bipyridine moiety and a thiophene ring
Properties
IUPAC Name |
1-(6-pyridin-4-ylpyridin-3-yl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-16(19-11-14-2-1-9-22-14)20-13-3-4-15(18-10-13)12-5-7-17-8-6-12/h1-10H,11H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGMPEXAYMFAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,4’-Bipyridin]-5-yl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 2,4’-bipyridine-5-carboxylic acid with thiophen-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-([2,4’-Bipyridin]-5-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bipyridine moiety can be reduced to form dihydrobipyridine derivatives.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrobipyridine derivatives.
Substitution: Urea derivatives with various substituents.
Scientific Research Applications
1-([2,4’-Bipyridin]-5-yl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 1-([2,4’-Bipyridin]-5-yl)-3-(thiophen-2-ylmethyl)urea depends on its application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity.
Receptor Modulation: It can interact with specific receptors, altering their conformation and affecting signal transduction pathways.
Metal Complex Formation: The bipyridine moiety can coordinate with metal ions, forming stable complexes that exhibit unique catalytic or electronic properties.
Comparison with Similar Compounds
Similar Compounds
1-(Thiophen-2-ylmethyl)urea: Lacks the bipyridine moiety, making it less versatile in coordination chemistry.
2,4’-Bipyridine: Does not contain the thiophene ring or urea group, limiting its biological activity.
Thiourea Derivatives: Similar in structure but contain sulfur instead of oxygen, leading to different reactivity and properties.
Uniqueness
1-([2,4’-Bipyridin]-5-yl)-3-(thiophen-2-ylmethyl)urea is unique due to its combination of bipyridine and thiophene moieties, which confer both coordination chemistry versatility and potential biological activity. This dual functionality makes it a valuable compound for diverse research applications.
Biological Activity
1-([2,4'-Bipyridin]-5-yl)-3-(thiophen-2-ylmethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antibacterial, anticancer, anti-inflammatory, and other therapeutic properties.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a bipyridine moiety and a thiophene ring, which are known to contribute to various biological activities.
Antibacterial Activity
Research indicates that derivatives of thiourea, including compounds similar to 1-([2,4'-Bipyridin]-5-yl)-3-(thiophen-2-ylmethyl)urea, exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that certain thiourea derivatives possess MIC values ranging from 40 to 50 µg/mL against various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae .
- Inhibition Zones : The inhibition zones measured for these compounds were comparable to standard antibiotics like ceftriaxone, indicating their potential as effective antibacterial agents .
Anticancer Activity
The anticancer potential of this compound is notable:
- IC50 Values : Compounds with similar structures have demonstrated IC50 values between 3 µM and 20 µM against various cancer cell lines, including breast and prostate cancer .
- Mechanism of Action : These compounds are believed to target molecular pathways that regulate angiogenesis and cancer cell signaling, thereby inhibiting tumor growth .
Anti-inflammatory Activity
Thiourea derivatives have also been studied for their anti-inflammatory effects:
- Inhibition of Enzymes : Compounds in this class have shown the ability to inhibit enzymes such as cyclooxygenase (COX), which play a critical role in inflammatory processes .
Other Activities
Additional biological activities include:
- Anti-Alzheimer's Activity : Some thiourea derivatives have shown promising results in inhibiting acetylcholinesterase (AChE) with IC50 values ranging from 33.27 nM to 93.85 nM, suggesting potential applications in treating Alzheimer's disease .
- Antituberculosis Activity : Certain derivatives were tested against Mycobacterium tuberculosis, showing significant inhibitory effects, with some compounds achieving over 90% inhibition at low concentrations .
Case Studies
Several studies highlight the biological efficacy of thiourea derivatives:
- Study on Antibacterial Properties :
- Anticancer Evaluation :
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
